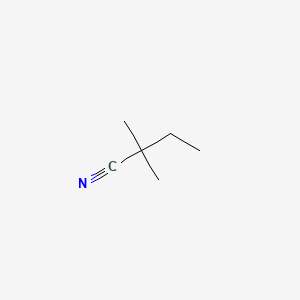

2,2-Dimethylbutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-4-6(2,3)5-7/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEGNECCBMDWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318822 | |

| Record name | 2,2-Dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20654-46-0 | |

| Record name | 2,2-Dimethylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20654-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,2-dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethylbutanenitrile, a nitrile compound with a branched alkyl structure. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed data, experimental insights, and visualizations of its chemical behavior.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing a ready reference for experimental and theoretical applications.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-dimethylbutyronitrile, 2-Cyano-2-methylbutane | [2][3] |

| CAS Number | 20654-46-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁N | [1][2][3][4] |

| Molecular Weight | 97.16 g/mol | [1][2][3] |

| SMILES | CCC(C)(C)C#N | [1] |

| InChI | InChI=1S/C6H11N/c1-4-6(2,3)5-7/h4H2,1-3H3 | [1] |

| InChIKey | OSEGNECCBMDWRB-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 32 °C @ 18 Torr | [3] |

| Density | 0.8 ± 0.0 g/cm³ (Predicted) | [3] |

| Flash Point | 21.4 ± 0.0 °C (Predicted) | [3] |

| Vapor Pressure | 9.7 ± 0.0 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.406 (Predicted) | [3] |

| XLogP | 1.7 | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Table 3: Spectroscopic Data

| Spectroscopy Type | Details | Source |

| Infrared (IR) Spectroscopy | ATR-IR and FTIR data available. | [1] |

| Raman Spectroscopy | FT-Raman data available. | [1] |

| Mass Spectrometry (MS) | GC-MS data available. | [1] |

| Nuclear Magnetic Resonance (NMR) | NMR spectroscopy information mentioned. | [2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthesis can be envisioned via the nucleophilic substitution of a suitable haloalkane with a cyanide salt. The following is an illustrative protocol based on general methods for nitrile synthesis.

Illustrative Synthesis of this compound

This protocol describes the synthesis of this compound from 2-bromo-2-methylbutane (B1582447) and sodium cyanide.

Materials:

-

2-bromo-2-methylbutane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in anhydrous DMSO.

-

Slowly add 2-bromo-2-methylbutane to the stirred solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Safety Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Chemical Reactivity

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

General Reactions of Nitriles:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2,2-dimethylbutanoic acid) or an amide (2,2-dimethylbutanamide).[5]

-

Reduction: The nitrile can be reduced to a primary amine (2,2-dimethylbutylamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5]

-

Nucleophilic Addition: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis.[5]

Visualizations

The following diagrams illustrate a plausible synthetic pathway and the general reactivity of this compound.

References

An In-Depth Technical Guide to 2,2-Dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-dimethylbutanenitrile, a nitrile compound with applications in organic synthesis. This document is intended to serve as a foundational resource for professionals in research and development.

Core Molecular Data

This compound is a branched-chain aliphatic nitrile. Its molecular structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H11N | [1][2][3][4][5] |

| Molecular Weight | 97.1582 g/mol | [1][4] |

| 97.16 g/mol | [2][3] | |

| CAS Registry Number | 20654-46-0 | [1][2][4][5] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | 2,2-dimethylbutyronitrile, 2-Cyano-2-methylbutane | [2][3] |

| Canonical SMILES | CCC(C)(C)C#N | [5] |

| InChI Key | OSEGNECCBMDWRB-UHFFFAOYSA-N | [1][4] |

Synthesis and Experimental Protocols

The synthesis of related nitrile compounds, such as β-ketonitriles, often involves the base-promoted acylation of a corresponding nitrile. For instance, the synthesis of 2,2-Dimethyl-4-oxopentanenitrile is achieved through the acylation of isobutyronitrile (B166230) with an acetylating agent like ethyl acetate (B1210297) in the presence of a strong base such as potassium tert-butoxide. A typical procedure involves dissolving the starting nitrile in an anhydrous solvent like THF, followed by the addition of the base at a controlled temperature to form the nitrile anion. The acetylating agent is then added, and the reaction is stirred to completion before being quenched and worked up to isolate the product.

A logical workflow for the synthesis of a nitrile compound is depicted in the following diagram.

References

IUPAC name and CAS number for 2,2-dimethylbutanenitrile

An In-depth Technical Guide to 2,2-dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of this compound, a saturated aliphatic nitrile. The document covers its fundamental chemical and physical properties, detailed spectral data, a proposed synthesis protocol, and insights into its mechanism of toxicity. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who may work with or encounter this compound.

IUPAC Name: this compound[1][2] CAS Number: 20654-46-0[1][2] Synonyms: 2,2-dimethylbutyronitrile, 2-Cyano-2-methylbutane[3]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N | [1][2][3] |

| Molecular Weight | 97.16 g/mol | [1][3] |

| Boiling Point | 32 °C at 18 Torr | [3] |

| Boiling Point (Atmospheric, Estimated) | ~135-145 °C | |

| Density | 0.8 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 21.4 °C (Predicted) | [3] |

| Vapor Pressure | 9.7 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.406 (Predicted) | [3] |

| LogP | 1.7 (Predicted) | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

Note on Boiling Point Estimation: The experimentally determined boiling point at reduced pressure is 32 °C at 18 Torr.[3] The boiling point at atmospheric pressure has been estimated based on the boiling point of the structurally analogous alkane, 2,2-dimethylbutane (B166423) (49.7 °C), with an upward adjustment to account for the increased polarity and dipole-dipole interactions of the nitrile group.

Table 2: Predicted Spectroscopic Data

The following spectral data are predicted based on the chemical structure of this compound and by analogy to the known spectral data of 2,2-dimethylbutane.

| Spectroscopy | Predicted Peaks and Assignments |

| ¹H NMR | - Triplet (~0.9 ppm, 3H): -CH₂-CH₃ - Singlet (~1.2 ppm, 6H): -C(CH₃ )₂-CN- Quartet (~1.5 ppm, 2H): -CH₂ -CH₃ |

| ¹³C NMR | - ~8 ppm: -CH₂-C H₃- ~25 ppm: -C(C H₃)₂-CN- ~35 ppm: -C H₂-CH₃- ~40 ppm: -C (CH₃)₂-CN- ~125 ppm: -C ≡N |

| IR Spectroscopy | - ~2970-2870 cm⁻¹: C-H stretching (alkane)- ~2240 cm⁻¹: C≡N stretching (nitrile)- ~1470-1370 cm⁻¹: C-H bending (alkane) |

| Mass Spectrometry | - m/z = 97: Molecular ion (M⁺)- m/z = 82: [M-CH₃]⁺ (loss of a methyl group)- m/z = 68: [M-C₂H₅]⁺ (loss of an ethyl group, likely base peak) |

Experimental Protocols: Synthesis of this compound

The following is a proposed two-step protocol for the synthesis of this compound, proceeding through the formation of an intermediate, 2-chloro-2-methylbutane (B165293). This protocol is based on established methodologies for SN1 reactions to form tertiary alkyl halides and subsequent nucleophilic substitution with a cyanide salt.

Step 1: Synthesis of 2-Chloro-2-methylbutane

This step involves the reaction of 2-methyl-2-butanol (B152257) with concentrated hydrochloric acid.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydrochloric acid (~12 M)

-

Saturated sodium chloride solution (brine)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.

-

Gently swirl the mixture without the stopper for approximately one minute.

-

Stopper the funnel, and while pointing the tip away from you and others, invert and vent to release any pressure.

-

Shake the funnel for 5-10 minutes, venting frequently.

-

Allow the mixture to stand until two distinct layers form.

-

Drain the lower aqueous layer and discard it.

-

Wash the organic layer with 15 mL of saturated sodium chloride solution.

-

Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution. Swirl gently at first to control the effervescence before stoppering and shaking, remembering to vent frequently.

-

Wash the organic layer again with 15 mL of saturated sodium chloride solution.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the solution.

-

The resulting 2-chloro-2-methylbutane can be purified by simple distillation, collecting the fraction boiling around 83-85 °C.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride in 2-chloro-2-methylbutane with cyanide.

Materials:

-

2-chloro-2-methylbutane (from Step 1)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Caution: Sodium cyanide is highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask, dissolve sodium cyanide in DMSO.

-

Add the 2-chloro-2-methylbutane to the solution.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: A two-step workflow for the synthesis of this compound.

Diagram 2: Mechanism of Toxicity for Aliphatic Nitriles

Caption: The metabolic pathway of aliphatic nitriles leading to cellular toxicity.

Biological Activity and Toxicity

The primary toxic effect of saturated aliphatic nitriles, such as this compound, is attributed to their in vivo metabolism, which liberates cyanide. This metabolic process is primarily carried out by cytochrome P450 enzymes in the liver. The released cyanide ion is a potent inhibitor of cellular respiration.

Specifically, cyanide binds to the ferric iron in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This binding prevents the transfer of electrons to oxygen, the final step in oxidative phosphorylation. As a result, the electron transport chain is halted, leading to a rapid decrease in ATP production and subsequent cell death due to chemical asphyxiation. The signs of toxicity associated with saturated aliphatic nitriles typically involve the central nervous system.

References

An In-depth Technical Guide to the Synthesis and Structure of 2,2-Dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and spectroscopic properties of 2,2-dimethylbutanenitrile. The information contained herein is intended to support research and development activities where this molecule may be a key intermediate or building block.

Chemical Identity and Physical Properties

This compound, also known as tert-amyl cyanide, is a branched-chain aliphatic nitrile. Its compact structure, featuring a quaternary carbon, imparts specific physical and chemical characteristics relevant to its application in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 20654-46-0 | [1][2] |

| Molecular Formula | C₆H₁₁N | [1][2] |

| Molecular Weight | 97.16 g/mol | [1] |

| Canonical SMILES | CCC(C)(C)C#N | [1] |

| InChIKey | OSEGNECCBMDWRB-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through a nucleophilic substitution reaction (Sₙ2). This involves the reaction of a suitable tertiary pentyl halide with a cyanide salt. Due to the steric hindrance around the tertiary carbon, the choice of solvent is critical to facilitate the reaction. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are highly effective in this regard.[3]

A plausible synthetic pathway is the reaction of 2-chloro-2-methylbutane (B165293) with sodium cyanide in DMSO.

Proposed Synthetic Pathway

References

An In-depth Technical Guide to the Physical Properties of Branched-Chain Nitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of branched-chain nitriles. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental methodologies, and illustrates logical workflows for property determination. The unique structural feature of a branched alkyl chain attached to a cyano group imparts specific physicochemical characteristics that are critical for their application in synthesis, as solvents, and as intermediates in the pharmaceutical industry.

Core Physical Properties of Selected Branched-Chain Nitriles

The physical properties of branched-chain nitriles are influenced by their molecular structure, particularly the nature of the branching and the strong dipole moment of the nitrile group.[1][2][3][4][5] The carbon-nitrogen triple bond in the cyano group is highly polar, leading to significant dipole-dipole interactions between molecules.[1][3][4][5] These strong intermolecular forces result in higher boiling points compared to nonpolar molecules of similar molecular weight.[1][3][4][5] Branching in the alkyl chain can affect the packing of molecules, which in turn influences properties like melting point and density.

The following tables summarize the available quantitative data for several common branched-chain nitriles.

Table 1: Boiling and Melting Points of Selected Branched-Chain Nitriles

| Compound Name | IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| Isobutyronitrile | 2-Methylpropanenitrile | C4H7N | 103.9 - 108 | -71.5 to -72 |

| Pivalonitrile | 2,2-Dimethylpropanenitrile | C5H9N | 106 | 15 - 18 |

| 2-Methylbutyronitrile | 2-Methylbutanenitrile | C5H9N | 125 - 127.3 | -60.33 (estimate) |

Table 2: Density, Refractive Index, and Dipole Moment of Selected Branched-Chain Nitriles

| Compound Name | Density (g/cm³) | Refractive Index (nD) | Dipole Moment (D) |

| Isobutyronitrile | 0.7704 at 20°C | 1.372 | 4.29 |

| Pivalonitrile | 0.752 - 0.758 at 25°C | 1.377 | 4.15 |

| 2-Methylbutyronitrile | 0.786 - 0.82 at 25°C | 1.39 - 1.394 | Not Available |

Solubility Characteristics

The solubility of nitriles in water is a key property, particularly in biological and pharmaceutical applications. While the polar cyano group can form hydrogen bonds with water, the nonpolar alkyl chain hinders solubility.[1][3][6] Generally, shorter-chain nitriles are more soluble in water, and solubility decreases as the carbon chain length increases.[1][3][6][7] Branched-chain nitriles are typically soluble in a range of organic solvents. For instance, nitrile butadiene rubber (NBR), a polymer containing nitrile groups, is soluble in polar solvents like ethyl acetate, acetone, and methyl ethyl ketone (MEK), but insoluble in nonpolar hexane (B92381) and highly polar dimethyl sulfoxide (B87167) (DMSO).[8]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of branched-chain nitriles. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a valuable indicator of its purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure (using Mel-Temp apparatus): [9][10]

-

If the sample is not already a fine powder, gently crush it using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of approximately 5 mm.[10]

-

Compact the sample at the bottom of the tube by tapping it or dropping it through a long glass tube.[10]

-

Place the capillary tube into the heating block of the Mel-Temp apparatus.[10]

-

Insert the thermometer into the designated well.[9]

-

Turn on the apparatus and adjust the heating rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.[9]

-

For an accurate measurement, allow the apparatus to cool and then heat at a slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[11]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

Apparatus:

-

Thiele tube or small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure (Thiele Tube Method): [12][13]

-

Fill the Thiele tube with a heating oil to a level just above the side arm.

-

Add a small amount of the branched-chain nitrile to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.[12]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.

-

Immerse the thermometer and attached test tube into the Thiele tube, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube.[12] Convection currents will ensure uniform heating of the oil.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[13]

Density Determination

Density is the mass per unit volume of a substance. For liquids, it can be determined using several methods.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume) or a graduated cylinder

-

Analytical balance

Procedure (Pycnometer Method): [14]

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record its mass.

-

Carefully fill the pycnometer with the branched-chain nitrile liquid up to the calibration mark.

-

Weigh the filled pycnometer and record its mass.

-

The mass of the liquid is the difference between the mass of the filled pycnometer and the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Procedure (Graduated Cylinder and Balance Method): [15][16][17][18]

-

Place an empty graduated cylinder on an analytical balance and tare the balance to zero.

-

Carefully add a known volume of the branched-chain nitrile to the graduated cylinder.

-

Record the mass displayed on the balance.

-

Calculate the density by dividing the recorded mass by the measured volume.

Viscosity Determination

Viscosity is a measure of a fluid's resistance to flow.[19] For many organic liquids, an Ostwald viscometer is a common instrument for this measurement.[19]

Apparatus:

-

Ostwald viscometer

-

Temperature-controlled water bath

-

Pipette and suction bulb

-

Stopwatch

-

A reference liquid with known viscosity and density (e.g., water)

Procedure (Ostwald Viscometer): [19][20][21]

-

Clean and dry the Ostwald viscometer.

-

Place the viscometer in a vertical position in a temperature-controlled water bath to maintain a constant temperature.

-

Using a pipette, introduce a known volume of the reference liquid (e.g., water) into the larger bulb of the viscometer.

-

Using a suction bulb, draw the liquid up through the capillary tube into the smaller bulb, above the upper calibration mark.

-

Release the suction and allow the liquid to flow back down through the capillary.

-

Start the stopwatch when the liquid meniscus passes the upper calibration mark.

-

Stop the stopwatch when the meniscus passes the lower calibration mark.

-

Record the flow time. Repeat this measurement several times to ensure accuracy.

-

Thoroughly clean and dry the viscometer.

-

Repeat the entire procedure with the branched-chain nitrile sample.

-

The viscosity of the sample can be calculated using the following relationship: η_sample / η_reference = (ρ_sample * t_sample) / (ρ_reference * t_reference) Where η is the viscosity, ρ is the density, and t is the flow time.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a newly synthesized or isolated branched-chain nitrile.

Caption: Workflow for the physicochemical characterization of a branched-chain nitrile.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. a Corner of Chemistry: Nitriles and its Preparation [tiarahimnida.blogspot.com]

- 7. Properties of Alkanenitriles Chemistry Tutorial [ausetute.com.au]

- 8. ijsat.org [ijsat.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. cerritos.edu [cerritos.edu]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. homesciencetools.com [homesciencetools.com]

- 17. wjec.co.uk [wjec.co.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 20. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 21. youtube.com [youtube.com]

Synonyms and identifiers for 2,2-dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutanenitrile, including its chemical identifiers, physicochemical properties, and suggested experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is a branched alkyl nitrile. A clear understanding of its various identifiers is crucial for accurate documentation and database searches.

Below is a logical relationship diagram of the primary identifiers for this compound.

Caption: Logical relationship of identifiers for this compound.

A summary of its synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 2,2-dimethylbutyronitrile, 2-Cyano-2-methylbutane, Butyronitrile, 2,2-dimethyl-[1] |

| CAS Number | 20654-46-0[2] |

| PubChem CID | 12754184[3] |

| Molecular Formula | C₆H₁₁N[2] |

| Molecular Weight | 97.16 g/mol [3] |

| InChI | InChI=1S/C6H11N/c1-4-6(2,3)5-7/h4H2,1-3H3[2] |

| InChIKey | OSEGNECCBMDWRB-UHFFFAOYSA-N[2] |

| SMILES | CCC(C)(C)C#N[3] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 32 °C @ 18 Torr (Predicted) | [2] |

| Density | 0.8 ± 0.0 g/cm³ (Predicted) | [2] |

| Flash Point | 21.4 ± 0.0 °C (Predicted) | [2] |

| Vapor Pressure | 9.7 ± 0.0 mmHg at 25°C (Predicted) | [2] |

| Refractive Index | 1.406 (Predicted) | [2] |

| LogP | 1.94618 | [2] |

| Topological Polar Surface Area | 23.8 Ų | [3] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound is via the nucleophilic substitution of a suitable alkyl halide with a cyanide salt. The following is a generalized protocol based on common methods for nitrile synthesis.

Caption: Potential synthesis workflow for this compound.

Materials:

-

2-bromo-2-methylbutane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.

-

Slowly add 2-bromo-2-methylbutane to the stirred solution.

-

Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Analytical Methods

GC-MS is a suitable technique for the analysis of this compound.

-

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Injection: 1 µL, splitless mode.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 200.

¹H NMR spectroscopy can be used to confirm the structure of this compound. The expected chemical shifts and multiplicities are:

-

A triplet corresponding to the terminal methyl protons (-CH₃).

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-).

-

A singlet corresponding to the two methyl groups attached to the quaternary carbon.

-

Solvent: Chloroform-d (CDCl₃)

-

Standard: Tetramethylsilane (TMS)

IR spectroscopy can identify the characteristic functional groups.

-

Nitrile (C≡N) stretch: A sharp, medium intensity peak is expected around 2240 cm⁻¹.

-

C-H stretch (sp³): Strong peaks are expected in the range of 2850-3000 cm⁻¹.

Safety Information

This compound is expected to be a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

An In-Depth Technical Guide to the GHS Classification and Hazards of 2,2-dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification and associated hazards of 2,2-dimethylbutanenitrile. The information is intended to support risk assessment and ensure safe handling and use of this compound in a research and development setting.

GHS Hazard Classification

This compound is classified as a hazardous substance under the GHS. The following table summarizes its hazard categories, pictograms, signal word, and hazard statements based on available data.[1]

| Hazard Class | Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor | |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |

Quantitative Toxicological Data

| Route of Exposure | GHS Category 4 Acute Toxicity Estimate (ATE) Range |

| Oral (mg/kg) | 300 < ATE ≤ 2000 |

| Dermal (mg/kg) | 1000 < ATE ≤ 2000 |

| Inhalation (ppmV) | 2500 < ATE ≤ 20000 (gases) or 10 < ATE ≤ 20 (vapors) or 1 < ATE ≤ 5 (dusts/mists) |

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not available, the determination of its GHS hazards would follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the likely experimental protocols used to assess the key health hazards.

Acute Toxicity Testing

The assessment of acute toxicity for oral, dermal, and inhalation routes is typically conducted in accordance with OECD Test Guidelines.

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): These methods involve the administration of the substance to fasted animals, typically rats, in a single dose. The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. The choice of guideline influences the dosing procedure (e.g., fixed dose procedure, acute toxic class method, or up-and-down procedure) to minimize the number of animals used while still enabling classification.

-

Acute Dermal Toxicity (OECD TG 402): A single dose of the substance is applied to a shaved area of the skin of an animal, usually a rat or rabbit. The treated area is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality over 14 days.

-

Acute Inhalation Toxicity (OECD TG 403): Animals, typically rats, are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period, usually 4 hours. Observations for toxicity and mortality are conducted for up to 14 days post-exposure.

Skin Irritation Testing

The "Causes skin irritation (Category 2)" classification is determined through in vivo or in vitro methods.

-

In Vivo Skin Irritation (OECD TG 404): This traditional method, often referred to as the Draize test, involves applying the test substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) at specified intervals.[2][3] Due to ethical considerations, in vitro methods are now preferred.[2]

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439): This is a widely accepted alternative to animal testing.[4] The test substance is applied topically to a three-dimensional human epidermis model.[4] Cell viability is measured after a defined exposure and post-exposure incubation period, typically using the MTT assay, which measures mitochondrial activity.[4] A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[4]

Eye Irritation Testing

The classification "Causes serious eye irritation (Category 2A)" is based on the potential to induce reversible eye damage.

-

In Vivo Eye Irritation (OECD TG 405): Similar to the skin irritation test, this method involves applying the test substance to the eye of an animal (historically the rabbit) and scoring the effects on the cornea, iris, and conjunctiva. This method is also being replaced by in vitro alternatives.

-

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): This assay uses corneas from cattle obtained as a by-product from abattoirs. The test substance is applied to the cornea, and the resulting opacity and permeability to fluorescein (B123965) are measured to predict eye irritation potential.

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492): This method utilizes a three-dimensional model of the human corneal epithelium.[5][6] The test substance is applied, and cell viability is assessed to determine the irritation potential.[5][6] A viability below a specific cutoff (e.g., ≤ 60%) leads to a classification of the substance as an irritant.[6]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the GHS classification of a chemical substance based on its hazards.

Caption: GHS Classification Workflow for this compound.

This diagram outlines the process of evaluating the physical and health hazards of a substance like this compound to determine the appropriate GHS classification and labeling elements. Each hazard class is assessed through specific tests, leading to the assignment of hazard statements and corresponding pictograms and signal words on the safety data sheet and label.

References

- 1. This compound | C6H11N | CID 12754184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test [mdpi.com]

- 4. x-cellr8.com [x-cellr8.com]

- 5. criver.com [criver.com]

- 6. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Functional Group: An In-depth Technical Guide to the Discovery and Background of Aliphatic Nitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of aliphatic nitrile chemistry, tracing its origins from the 19th century to its modern applications. We will explore the initial discoveries, detail key synthetic methodologies, present crucial quantitative data, and visualize the fundamental metabolic pathways. This document is designed to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: The Emergence of a Versatile Functional Group

The story of nitriles begins not with the aliphatic variants, but with their aromatic counterparts. The first compound identified as a nitrile was benzonitrile, synthesized in 1832 by Friedrich Wöhler and Justus von Liebig. However, the yield from this early synthesis was minimal, precluding a thorough investigation of its properties.[1][2]

The first aliphatic nitrile to be synthesized was propionitrile (CH₃CH₂CN) , prepared in 1834 by the French chemist Théophile-Jules Pelouze.[1][2] This discovery marked a significant step in organic chemistry, introducing a new class of compounds with unique reactivity. The name "nitrile" itself was coined a decade later in 1844 by Hermann Fehling, who developed a more efficient synthesis for benzonitrile, allowing for a more detailed study of this functional group.[1][2]

Following Pelouze's work, the simplest organic aliphatic nitrile, acetonitrile (B52724) (CH₃CN) , was first prepared in 1847 by Jean-Baptiste Dumas.[3] These early discoveries laid the groundwork for the rich and diverse field of nitrile chemistry that we know today.

Key Synthetic Methodologies: From Early Curiosities to Industrial Mainstays

The synthesis of aliphatic nitriles has evolved significantly since the 19th century. Below are detailed protocols for some of the most fundamental and widely used methods.

The Kolbe Nitrile Synthesis

One of the earliest and most straightforward methods for the preparation of aliphatic nitriles is the Kolbe nitrile synthesis. This reaction involves the nucleophilic substitution of an alkyl halide with a metal cyanide.[4][5]

Experimental Protocol: Synthesis of Propionitrile via Kolbe Nitrile Synthesis

-

Reactants:

-

Ethyl bromide (CH₃CH₂Br)

-

Sodium cyanide (NaCN)

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Acetone (dried)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in the chosen dry solvent.

-

Slowly add ethyl bromide to the stirred solution.

-

The reaction mixture is then heated to reflux. The reaction time can vary from several hours to a couple of days, depending on the reactivity of the alkyl halide and the solubility of the cyanide salt.[1]

-

Monitoring the Reaction: Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then subjected to distillation to isolate the propionitrile. An extraction with dilute acid can be performed to remove any isonitrile byproduct.[1]

-

-

Key Considerations:

-

The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. This can lead to the formation of isonitrile (R-NC) as a byproduct. The choice of solvent and counter-ion can influence the ratio of nitrile to isonitrile. Polar aprotic solvents like DMSO favor the formation of the nitrile.[5]

-

Primary and secondary alkyl halides generally give good yields, while tertiary halides are more prone to elimination reactions.[6]

-

Dehydration of Primary Amides

Another classic and widely used method for synthesizing nitriles is the dehydration of primary amides. This reaction can be carried out using a variety of dehydrating agents.

Experimental Protocol: Synthesis of Acetonitrile from Acetamide (B32628)

-

Reactants:

-

Procedure (using a solid catalyst):

-

The reaction is typically carried out in a flow reactor packed with the catalyst.

-

A solution of acetamide (e.g., a 50% aqueous solution) is passed through the heated reactor.[9]

-

The reaction temperature is a critical parameter and is typically maintained in the range of 360-390 °C for catalysts like promoted γ-Al₂O₃.[8]

-

The product stream, containing acetonitrile, water, and unreacted starting materials, is then cooled and condensed.

-

Purification: The acetonitrile is separated from the aqueous mixture by distillation.

-

-

Key Considerations:

-

The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the reaction. For example, the acidity of the catalyst plays a crucial role in the dehydration process.[9]

-

Quantitative Data of Early Aliphatic Nitriles

The following table summarizes some of the key physical properties of the first two aliphatic nitriles discovered.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Propionitrile | Propanenitrile | CH₃CH₂CN | 55.08 | 97 | -92 | 0.782 |

| Acetonitrile | Ethanenitrile | CH₃CN | 41.05 | 81.6 | -45.7 | 0.786 |

Data compiled from various sources.[10][11]

Metabolic Fate of Aliphatic Nitriles: A Toxicological Pathway

A critical aspect of the biochemistry of aliphatic nitriles is their in vivo metabolism, which can lead to the release of toxic cyanide. This metabolic pathway is a key consideration in the handling and application of these compounds.

The primary pathway for the bioactivation of many aliphatic nitriles involves their oxidation by cytochrome P450 enzymes in the liver. This enzymatic reaction introduces a hydroxyl group on the carbon atom alpha to the nitrile group, forming a cyanohydrin intermediate. This cyanohydrin is often unstable and can spontaneously decompose to release a free cyanide ion and an aldehyde or ketone.[12][13]

Experimental and Logical Workflows

The synthesis of aliphatic nitriles can be represented by logical workflow diagrams, providing a clear overview of the process from starting materials to the final product.

Workflow for Kolbe Nitrile Synthesis

Workflow for Dehydration of Amides

Conclusion

From their initial discovery in the mid-19th century, aliphatic nitriles have become indispensable building blocks in organic synthesis and have found widespread use in various industrial applications. The early synthetic work of Pelouze and Dumas paved the way for the development of robust and efficient methods for their preparation, such as the Kolbe synthesis and the dehydration of amides. Understanding the historical context, synthetic methodologies, and metabolic pathways of these compounds is crucial for their safe and effective utilization in research and development. This guide provides a foundational understanding of these core aspects, serving as a valuable resource for scientists and professionals in the field.

References

- 1. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. acs.org [acs.org]

- 4. Kolbe_nitrile_synthesis [chemeurope.com]

- 5. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 6. studylib.net [studylib.net]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. irgu.unigoa.ac.in [irgu.unigoa.ac.in]

- 10. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Propionitrile for synthesis 107-12-0 [sigmaaldrich.com]

- 12. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to the Thermophysical and Thermochemical Properties of 2,2-dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethylbutanenitrile, a branched alkyl nitrile, presents a subject of interest for various chemical and pharmaceutical research applications. A thorough understanding of its thermophysical and thermochemical properties is crucial for process design, safety assessment, and the development of structure-property relationships in related molecular scaffolds. This technical guide provides a summary of available data for this compound and its structural analog, 2,2-dimethylpropanenitrile. Due to a lack of experimentally determined thermochemical data for this compound in publicly accessible literature, data for its lower homolog is provided for comparative analysis and estimation purposes. This guide also outlines the standard experimental protocols for determining these essential properties.

Data Presentation

Thermophysical Properties of this compound

Limited experimental data is available for the thermophysical properties of this compound. The following table summarizes the available information, some of which are predicted values.

| Property | Value | Source |

| Molecular Formula | C6H11N | [1][2] |

| Molecular Weight | 97.16 g/mol | [1][2] |

| CAS Registry Number | 20654-46-0 | [1] |

| Boiling Point | 32 °C @ 18 Torr (Predicted) | [3] |

| Density | 0.8 ± 0.1 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.406 (Predicted) | [3] |

Thermophysical and Thermochemical Data for 2,2-dimethylpropanenitrile (Pivalonitrile)

In contrast, extensive experimental data is available for the C5 analog, 2,2-dimethylpropanenitrile (CAS No. 630-18-2). This data, primarily sourced from the NIST WebBook, serves as a valuable reference.[4][5][6][7][8]

| Property | Value | Source |

| Molecular Formula | C5H9N | [5][6][7][8] |

| Molecular Weight | 83.13 g/mol | [4] |

| Boiling Point | 105.5 °C | [4] |

| Melting Point | 16.6 °C | [8] |

| Thermochemical Properties | ||

| Standard Molar Enthalpy of Formation (Liquid, 298.15 K) | -83.7 ± 1.3 kJ/mol | [6] |

| Standard Molar Enthalpy of Combustion (Liquid, 298.15 K) | -3245.1 ± 1.2 kJ/mol | [6] |

| Molar Heat Capacity (Liquid, 298.15 K) | 164.8 J/mol·K | [6] |

Experimental Protocols

The determination of the thermophysical and thermochemical properties presented above relies on established experimental techniques. The following sections detail the general methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling, and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the measured atmospheric pressure.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. It is commonly determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and the process is repeated.

-

The density of the sample is calculated using the masses of the sample and the reference liquid and the known density of the reference liquid.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property and can be used to identify a substance or measure its purity. An Abbe refractometer is a common instrument for this measurement.[9]

Apparatus:

-

Abbe refractometer

-

Light source (often built into the instrument)

-

Constant temperature water circulator

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Enthalpy of Combustion

The enthalpy of combustion is the heat released when a substance undergoes complete combustion with oxygen under standard conditions. It is typically measured using a bomb calorimeter.[10][11][12][13]

Apparatus:

-

Bomb calorimeter (including a high-pressure stainless steel "bomb")

-

Oxygen cylinder with a pressure regulator

-

Pellet press

-

Ignition wire

-

High-precision thermometer or temperature probe

-

Stirrer

Procedure:

-

A weighed sample of the substance is pressed into a pellet and placed in the sample holder within the bomb.

-

A fuse wire is attached to the electrodes inside the bomb, with the wire in contact with the sample.

-

A small, known amount of water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is then placed in a known volume of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and the maximum temperature reached is recorded.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions.[12]

Determination of Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. For solids and liquids, it is often measured using Differential Scanning Calorimetry (DSC).

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum)

-

Analytical balance

Procedure:

-

A small, accurately weighed sample is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled, linear rate over a defined temperature range.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample. The measurement is typically performed in three steps: a baseline run with two empty pans, a run with a standard material (like sapphire) of known heat capacity, and finally the run with the sample. This allows for accurate calibration and determination of the sample's heat capacity as a function of temperature.

Logical Relationships of Thermophysical and Thermochemical Data

The following diagram illustrates the relationship between the target compound, its structural analog, and the types of data discussed in this guide.

Caption: Relationship between the target compound, its analog, and the associated data.

References

- 1. This compound | C6H11N | CID 12754184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Propanenitrile, 2,2-dimethyl- (CAS 630-18-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. CAS 630-18-2: 2,2-Dimethylpropanenitrile | CymitQuimica [cymitquimica.com]

- 6. Propanenitrile, 2,2-dimethyl- [webbook.nist.gov]

- 7. Propanenitrile, 2,2-dimethyl- [webbook.nist.gov]

- 8. Propanenitrile, 2,2-dimethyl- [webbook.nist.gov]

- 9. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homepages.gac.edu [homepages.gac.edu]

- 12. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]

- 13. biopchem.education [biopchem.education]

Navigating the Fourth Dimension of Mass Spectrometry: A Technical Guide to the Predicted Collision Cross Section of C6H11N Isomers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, the confident identification of small molecules is paramount. The rise of ion mobility-mass spectrometry (IM-MS) has introduced a powerful analytical parameter for structural elucidation: the collision cross section (CCS). This value, representing the rotational average of an ion's surface area in the gas phase, provides a "fingerprint" that is highly reproducible and can effectively distinguish between isomers—compounds with the same mass but different structural arrangements.[1] This technical guide delves into the predicted collision cross section (CCS) for isomers of the chemical formula C6H11N, offering a framework for researchers to leverage this critical physicochemical property.

The Challenge of Isomeric Differentiation

Isomers of C6H11N, such as the common structures of cyclohexylamine (B46788) and piperidine, present a classic analytical challenge. While high-resolution mass spectrometry can confirm their identical elemental composition, it cannot differentiate their distinct three-dimensional shapes. This is where ion mobility and the resulting CCS values become indispensable, adding an orthogonal layer of data to traditional liquid chromatography-mass spectrometry (LC-MS) workflows.[1]

Predicted Collision Cross Section Data for C6H11N Isomers

Obtaining comprehensive experimental CCS data for every potential isomer can be a resource-intensive endeavor. Consequently, computational prediction methods have become increasingly vital.[1] These in silico approaches, often leveraging machine learning algorithms trained on large experimental datasets, can provide rapid and reasonably accurate CCS estimations.[2]

Below is a summary of available predicted and experimental CCS values for common C6H11N isomers. It is important to note that predicted values can vary based on the prediction model and the adduct ion, while experimental values are dependent on the specific instrument and conditions used.

| Isomer | Common Name | Adduct | Predicted/Experimental | CCS (Ų) | Source |

| Cyclohexanamine | Cyclohexylamine | [M+H]⁺ | Predicted | 120.3 | CCSbase |

| [M+Na]⁺ | Predicted | 125.0 | CCSbase | ||

| [M-H]⁻ | Predicted | 122.8 | CCSbase | ||

| Azinane | Piperidine | [M+K]⁺ | Experimental | 123.81 | PubChem[3] |

| 2-Methylpiperidine | - | [M+H]⁺ | Not readily available | Requires prediction/measurement | - |

| 3-Methylpiperidine | - | [M+H]⁺ | Not readily available | Requires prediction/measurement | - |

| 4-Methylpiperidine | - | [M+H]⁺ | Not readily available | Requires prediction/measurement | - |

Note: The table highlights the current data availability. Researchers are encouraged to use the methodologies described in this guide to generate predicted values for isomers of interest.

Methodologies for CCS Determination and Prediction

The generation of CCS values, whether through direct measurement or computational prediction, follows structured protocols.

Experimental Determination of CCS

The gold standard for CCS determination is drift tube ion mobility spectrometry (DTIMS).[4] However, traveling wave ion mobility spectrometry (TWIMS) is also widely used due to its integration into common high-resolution mass spectrometry platforms.[4]

Protocol for Traveling Wave Ion Mobility Spectrometry (TWIMS) CCS Measurement:

-

Sample Preparation: Prepare individual standards of the C6H11N isomers in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 20-100 μM.

-

Calibration: Prepare a calibration solution, such as the Agilent ESI-L low-concentration tuning mix or the Major Mix IMS/TOF calibration kit (Waters), to calibrate the instrument for both mass and CCS.[4] This calibrant mix contains compounds with known m/z and CCS values covering a wide range.

-

LC-IM-MS Analysis:

-

Introduce the sample into the mass spectrometer via an ultra-high-performance liquid chromatography (UPLC) system or direct infusion.

-

The UPLC system is coupled to a mass spectrometer equipped with a TWIMS cell (e.g., Waters Synapt or Vion series).

-

Ions are generated using an electrospray ionization (ESI) source, typically in positive ion mode for amines to form [M+H]⁺ adducts.

-

Ions enter the TWIMS cell, which is filled with a neutral buffer gas (commonly nitrogen). Traveling waves of voltage propel the ions through the cell.

-

The time it takes for an ion to traverse the mobility cell (its drift time) is measured. Ions are separated based on their size and shape; compact ions travel faster than extended ones.

-

-

Data Processing:

-

The instrument software (e.g., Waters UNIFI) uses the arrival times of the known calibrants to create a calibration curve.

-

This curve allows for the conversion of the measured drift times of the analyte ions into experimental CCS values (TWCCSN2).

-

Computational Prediction of CCS

Machine learning models have emerged as powerful tools for high-throughput CCS prediction.[2] These models are trained on large databases of experimentally measured CCS values and use molecular descriptors or fingerprints to predict the CCS of new molecules.

Logical Workflow for Machine Learning-Based CCS Prediction:

-

Input Molecular Structure: The process begins with a 2D or 3D representation of the C6H11N isomer, typically in a format like SMILES (Simplified Molecular-Input Line-Entry System).

-

Molecular Descriptor Calculation: The molecular structure is converted into a set of numerical features known as molecular descriptors. These can include physical properties (e.g., molecular weight, logP), topological indices, and 2D/3D structural keys.

-

Machine Learning Model Application: The calculated descriptors are fed into a pre-trained machine learning model. Common algorithms include Support Vector Machines (SVM), Random Forest (RF), and Gradient Boosting Machines (GBM).[5]

-

CCS Value Prediction: The model outputs a predicted CCS value for the specific isomer and adduct type it was trained on.

-

Validation: The accuracy of the prediction is often assessed by comparing the predicted value to experimental data for structurally similar compounds or by using an independent validation dataset. The median relative error for many models is typically between 1-5%.[5]

Conclusion

The collision cross section is a crucial parameter for enhancing the confidence of compound identification, particularly in complex biological and pharmaceutical matrices. For C6H11N isomers, where mass-to-charge ratio alone is insufficient for differentiation, CCS provides a robust and reproducible measure of an ion's gas-phase structure. While experimental data for all isomers is not always readily available, the continued development of accurate computational prediction tools empowers researchers to generate valuable in silico data. By integrating both experimental measurements and predictive workflows, scientists and drug development professionals can more effectively navigate the complexities of small molecule analysis, accelerating research and ensuring the quality and safety of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for 2,2-Dimethylbutanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-dimethylbutanenitrile, a versatile building block in organic synthesis. Due to its sterically hindered nitrile group, this compound offers unique reactivity and can be a valuable precursor for the synthesis of complex amines, carboxylic acids, and other functionalized molecules relevant to pharmaceutical and materials science research. This document details its physicochemical properties, key synthetic transformations with representative experimental protocols, and relevant safety information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its reaction products. The following tables summarize key data compiled from various chemical databases.[1][2][3][4]

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol |

| CAS Number | 20654-46-0 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Spectroscopic Data of this compound [2]

| Spectroscopy | Peak Assignment | Chemical Shift / Wavenumber |

| ¹H NMR | (Predicted) | |

| -CH₂ (quartet) | ~1.5 ppm | |

| -CH₃ (singlet, 6H) | ~1.2 ppm | |

| -CH₃ (triplet, 3H) | ~0.9 ppm | |

| ¹³C NMR | (Predicted) | |

| -C≡N | ~125 ppm | |

| Quaternary C | ~35 ppm | |

| -CH₂ | ~30 ppm | |

| -C(CH₃)₂ | ~25 ppm | |

| -CH₂CH₃ | ~8 ppm | |

| IR (Infrared) | C≡N stretch | ~2240 cm⁻¹ |

| C-H stretch (sp³) | ~2870-2970 cm⁻¹ | |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z 97 |

Key Synthetic Applications and Protocols

This compound serves as a valuable precursor for the synthesis of primary amines and carboxylic acids with a neopentyl-like quaternary carbon center. This structural motif is of interest in medicinal chemistry due to its ability to impart steric bulk and influence conformational preferences of drug candidates.

Reduction of this compound to 2,2-Dimethylbutylamine

The reduction of the nitrile functionality provides a direct route to primary amines. Two common methods for this transformation are reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

This protocol is a representative procedure adapted from general methods for the LAH reduction of nitriles and should be performed with extreme caution due to the pyrophoric nature of LAH.[5][6][7][8]

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Distilled water

-

15% aqueous sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, prepare a suspension of LAH (1.2 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the LAH suspension with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture back down in an ice bath.

-

Work-up (Fieser method): Cautiously and slowly add distilled water (x mL, where x = grams of LAH used), followed by 15% aqueous sodium hydroxide (x mL), and then distilled water again (3x mL).

-

Stir the resulting granular precipitate for 30 minutes at room temperature.

-

Filter the precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylbutylamine.

-

The product can be further purified by distillation.

Safety Precautions:

-

Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. Handle it in an inert atmosphere and away from any sources of moisture.

-

The work-up procedure generates hydrogen gas and should be performed in a well-ventilated fume hood.

Catalytic hydrogenation offers a milder alternative to LAH reduction and is often preferred for larger-scale syntheses.[9]

Materials:

-

This compound

-

Raney Nickel or Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol (B145695) or Methanol

-

Hydrogen gas source

-

Parr hydrogenation apparatus or a similar setup

Procedure:

-

In a high-pressure reaction vessel, dissolve this compound (1.0 equivalent) in ethanol or methanol.

-

Carefully add the hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C) to the solution.

-

Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization).

-

Heat the mixture to 50-80 °C with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using GC-MS.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethylbutylamine, which can be purified by distillation.

Safety Precautions:

-

Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated area.

-

Hydrogenation catalysts can be pyrophoric, especially after use. Handle with care and keep wet with solvent during filtration.

Hydrolysis of this compound to 2,2-Dimethylbutanoic Acid

The hydrolysis of the nitrile group provides access to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Due to the steric hindrance of the quaternary center, these reactions may require forcing conditions.[1][10][11]

Materials:

-

This compound

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, cautiously add this compound (1.0 equivalent) to an excess of aqueous acid (e.g., 50% v/v sulfuric acid or concentrated hydrochloric acid).

-

Heat the mixture to reflux with vigorous stirring for several hours to days. Monitor the reaction progress by TLC or GC-MS by taking small aliquots, neutralizing them, and extracting with an organic solvent.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

To isolate the product, acidify the aqueous bicarbonate washings with concentrated HCl until the solution is acidic (pH ~2), which should precipitate the carboxylic acid if it is a solid, or allow for its extraction with fresh diethyl ether if it is a liquid.

-

Dry the final organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,2-dimethylbutanoic acid.

-

The product can be purified by recrystallization or distillation.

Materials:

-

This compound

-

Sodium hydroxide or potassium hydroxide

-

Water or a mixture of water and a co-solvent like ethanol

-

Concentrated hydrochloric acid

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate